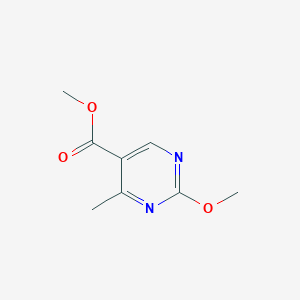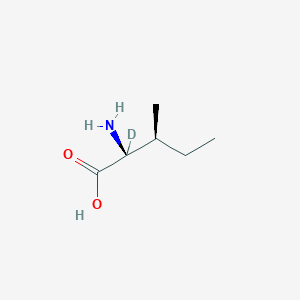
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is still being studied. However, it has been proposed that this compound may act as an inhibitor of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- are still being studied. However, it has been shown to have potential applications in the treatment of various diseases and conditions, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it an attractive option for researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for the study of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-. Some potential areas of research include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions.
In conclusion, 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound with numerous potential applications in scientific research. Its unique properties and potential benefits have led to extensive studies on its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- has numerous potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have potential applications in the field of material science, specifically in the development of organic semiconductors.
Eigenschaften
CAS-Nummer |
199594-59-7 |
|---|---|
Produktname |
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- |
Molekularformel |
C20H12F4N2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
InChI-Schlüssel |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Andere CAS-Nummern |
199594-59-7 |
Synonyme |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)




![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

